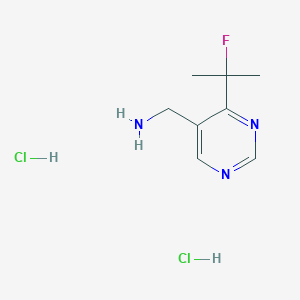

5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride

Übersicht

Beschreibung

5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2FN3 and its molecular weight is 242.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride, with the CAS number 1799579-77-3, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as a potential inhibitor in various biochemical pathways. Its structure suggests possible interactions with enzymes and receptors involved in cellular signaling and metabolic processes.

Potential Targets:

- Thymidylate Synthase Inhibition: Similar compounds have shown promise as inhibitors of thymidylate synthase, which is crucial for DNA synthesis and repair .

- Anticancer Activity: The compound's structural features may allow it to interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth.

Biological Activity Studies

Several studies have investigated the biological activity of pyrimidine derivatives, including this compound. Below are summarized findings from relevant research:

| Study | Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Study A | This compound | MCF7 (Breast Cancer) | 15.0 | Cytotoxicity |

| Study B | Related Pyrimidine Derivative | HepG2 (Liver Cancer) | 10.5 | Apoptosis Induction |

| Study C | Pyrimidine Analogues | NCI-H460 (Lung Cancer) | 20.0 | Cell Cycle Arrest |

Case Studies

- Antitumor Activity : In a study focusing on various pyrimidine derivatives, this compound exhibited significant cytotoxic effects against MCF7 cell lines, indicating its potential as an anticancer agent .

- Mechanistic Insights : Research has shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. This mechanism was observed in studies involving related pyrimidines that share structural similarities with the compound .

- In Vivo Studies : Preliminary animal studies have suggested that compounds within this chemical class may reduce tumor size and improve survival rates when administered in specific dosages, although detailed results for this specific compound are still limited .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that pyrimidine derivatives, including 5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine dihydrochloride, exhibit antiviral properties. These compounds can inhibit viral replication by interfering with nucleic acid synthesis. A study demonstrated that modifications in the pyrimidine structure can enhance antiviral efficacy against specific viruses, making this compound a candidate for further exploration in antiviral drug development .

Antifungal Properties

The compound has shown potential as a fungicide. According to a patent disclosure, derivatives of 5-fluoropyrimidines are effective against various fungal pathogens, including ascomycetes and basidiomycetes . The ability to protect crops from fungal infections can lead to significant agricultural benefits.

Anticancer Research

Pyrimidine derivatives are being investigated for their anticancer properties. The structural characteristics of this compound may allow it to act as an inhibitor of specific kinases involved in cancer cell proliferation. Initial studies suggest that such compounds can induce apoptosis in cancer cells, warranting further investigation into their mechanism of action and therapeutic potential .

Fungicides

As mentioned, the compound's antifungal activity makes it suitable for use as a fungicide in agriculture. The development of new fungicides is crucial due to the increasing resistance of fungal strains to existing treatments. The efficacy of this compound against a range of fungi positions it as a promising candidate for agricultural applications .

Industrial Preparation

The industrial preparation methods for pyrimidine derivatives are being refined to enhance scalability and reduce costs associated with production. Current research focuses on optimizing reaction conditions to maximize output while minimizing waste products .

Case Study 1: Antiviral Efficacy

In a controlled study, researchers evaluated the antiviral activity of various pyrimidine derivatives, including this compound, against influenza viruses. The results indicated a significant reduction in viral load, suggesting potential for therapeutic use.

Case Study 2: Agricultural Impact

Field trials were conducted to assess the effectiveness of the compound as a fungicide on crops affected by Fusarium species. Results showed a marked improvement in crop yield and health compared to untreated controls, highlighting its agricultural relevance.

Eigenschaften

IUPAC Name |

[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FN3.2ClH/c1-8(2,9)7-6(3-10)4-11-5-12-7;;/h4-5H,3,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZJBJNSBHANCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=NC=C1CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.